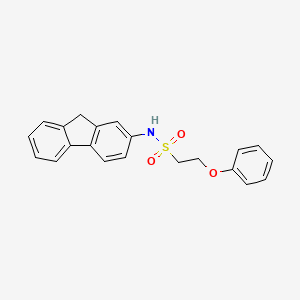

N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c23-26(24,13-12-25-19-7-2-1-3-8-19)22-18-10-11-21-17(15-18)14-16-6-4-5-9-20(16)21/h1-11,15,22H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPSCKPLUCRDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide

Retrosynthetic analysis provides a powerful framework for devising synthetic routes by systematically dismantling the target molecule into simpler, commercially available, or readily synthesizable precursors.

The most logical and common retrosynthetic disconnection of a sulfonamide is the cleavage of the sulfur-nitrogen (S-N) bond. This approach simplifies the target molecule into two primary synthons: an amine component and a sulfonyl component.

Primary Disconnection: Breaking the S-N bond of this compound yields 2-aminofluorene (B1664046) (1) and 2-phenoxyethanesulfonyl chloride (2) . This is the most direct and widely practiced approach for sulfonamide synthesis, relying on the nucleophilic character of the amine and the electrophilicity of the sulfonyl chloride.

This leads to the following key precursors:

2-Aminofluorene (1): A well-documented arylamine that serves as the nitrogen-donating fragment.

2-Phenoxyethanesulfonyl chloride (2): An electrophilic sulfur-containing fragment that provides the phenoxyethanesulfonyl moiety.

The 2-phenoxyethanesulfonyl chloride (2) precursor itself can be further deconstructed. The principal disconnection strategies focus on the ether (C-O) bond or the carbon-sulfur (C-S) bond.

Ether Bond Disconnection (Williamson Ether Synthesis): A disconnection of the aryl ether bond points to phenol (B47542) and a 2-halo-ethanesulfonyl derivative as precursors. This route is a classical method for ether formation.

C-S Bond Formation: An alternative disconnection breaks the C-S bond. This approach would involve reacting a phenoxyethyl-organometallic reagent with a source of sulfur dioxide, followed by chlorination, or utilizing a phenoxyethyl halide to alkylate a sulfite (B76179) salt.

The synthesis of the 2-aminofluorene (1) precursor requires the regioselective introduction of a nitrogen functional group onto the fluorene (B118485) scaffold. The fluorene ring system can be functionalized at the 2-, 7-, and 9-positions.

Nitration-Reduction Sequence: The most common route involves the electrophilic nitration of 9H-fluorene. This reaction typically yields a mixture of isomers, with 2-nitrofluorene (B1194847) being a major product. Subsequent reduction of the nitro group, commonly achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acidic media, affords the desired 2-aminofluorene.

Amination of a Halogenated Fluorene: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, could be employed. This would involve the palladium-catalyzed reaction of a 2-halofluorene (e.g., 2-bromofluorene) with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection.

Classical and Modern Approaches to Sulfonamide Synthesis

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the formation of the S-N bond. This can be accomplished through well-established classical methods or more recently developed catalytic protocols.

The reaction between a sulfonyl chloride and an amine is the quintessential method for preparing sulfonamides. This approach involves the nucleophilic attack of the primary amine (2-aminofluorene) on the electrophilic sulfur atom of the sulfonyl chloride (2-phenoxyethanesulfonyl chloride), leading to the displacement of the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270), triethylamine (B128534) (TEA), or aqueous sodium carbonate. The choice of solvent and temperature can be optimized to ensure complete reaction and minimize side products.

Table 1: Typical Conditions for Sulfonyl Chloride Amination Reactions

| Base | Solvent | Temperature | Key Characteristics |

| Pyridine | Dichloromethane (DCM), Chloroform | 0 °C to Room Temp. | Acts as both base and catalyst; often used in excess. |

| Triethylamine (TEA) | Dichloromethane (DCM), THF | 0 °C to Room Temp. | Common, inexpensive organic base. |

| Potassium Carbonate | PEG-400, Acetonitrile | Room Temp. to Reflux | Inorganic base, useful in polar solvents. |

| Aqueous Na₂CO₃/NaOH | Biphasic (e.g., DCM/water) | Room Temp. | Schotten-Baumann conditions, suitable for simple amines. |

While robust, the classical method requires the synthesis and handling of sulfonyl chlorides, which can be unstable or difficult to prepare. Modern organic synthesis has produced several alternative strategies for forming the S-N bond that offer milder conditions and broader functional group tolerance.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination can be adapted for sulfonamide synthesis by coupling aryl halides or triflates with sulfonamides. A plausible, albeit less direct, route could involve coupling 2-bromofluorene (B47209) with 2-phenoxyethane-1-sulfonamide (B2487934) using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Copper-Catalyzed Cross-Coupling (Chan-Lam Coupling): This method enables the formation of the S-N bond by coupling sulfonamides with arylboronic acids. The synthesis could proceed by reacting 2-fluorenylboronic acid with 2-phenoxyethane-1-sulfonamide in the presence of a copper catalyst, an oxidant (often air or oxygen), and a base.

Oxidative Coupling Reactions: These methods form the S-N bond by coupling thiols or sulfinic acids directly with amines in the presence of an oxidant. This would bypass the need for a sulfonyl chloride intermediate entirely. For instance, 2-aminofluorene could be coupled with 2-phenoxyethanesulfinic acid.

Photosensitized Nickel Catalysis: Recent advances have demonstrated that nickel catalysis under photosensitized conditions can effectively couple sulfonamides with aryl halides. This provides a modern, light-mediated approach to the target S-N bond formation.

Table 2: Comparison of Modern S-N Bond Formation Methods

| Method | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Pd-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base | High functional group tolerance, well-established. | Catalyst cost, ligand sensitivity. |

| Cu-Catalyzed Cross-Coupling | Cu salt (e.g., Cu(OAc)₂), Base, Oxidant (Air) | Milder conditions, uses boronic acids. | Can require specific ligands for challenging substrates. |

| Oxidative Coupling | Oxidant (e.g., I₂, hypervalent iodine), Base | Avoids pre-functionalized starting materials. | Oxidant sensitivity, potential for side reactions. |

| Photosensitized Ni Catalysis | Ni catalyst, Photocatalyst (e.g., Ir or Ru complex), Light Source | Mild conditions, high efficiency for certain substrates. | Requires specialized photochemical equipment. |

Ether Linkage Formation Strategies

The creation of the 2-phenoxyethane portion of the target molecule is pivotal. This structure contains an ether bond linking a phenyl group to an ethane (B1197151) chain. Several strategies are available for the formation of such aromatic ethers.

Williamson Ether Synthesis in Phenoxyethane Construction

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and asymmetrical ethers. wikipedia.org It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester. wikipedia.orgmasterorganicchemistry.com

In the context of constructing the phenoxyethane backbone, this reaction would typically involve the deprotonation of a phenol to form a more nucleophilic phenoxide ion. This is achieved using a base. The resulting phenoxide then reacts with a two-carbon electrophile. For the synthesis of the 2-phenoxyethane-1-sulfonyl chloride precursor, the reaction would involve a phenoxide attacking a molecule like 2-chloroethanesulfonyl chloride. The base used to deprotonate the alcohol is crucial; strong bases like sodium hydride (NaH) are effective for dialkyl ethers, while bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often employed for aryl ethers. jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. jk-sci.comlumenlearning.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Component | Examples | Role |

|---|---|---|

| Nucleophile | Sodium phenoxide, Potassium phenoxide | Attacks the electrophilic carbon |

| Electrophile | 2-chloroethane, 2-bromoethane, Ethylene oxide | Provides the ethane backbone |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the phenol |

| Solvent | DMF, DMSO, Acetonitrile | Provides the reaction medium |

It is critical that the alkylating agent be a primary halide or sulfonate, as secondary and tertiary substrates are prone to undergoing an E2 elimination reaction as a competing side reaction, which would yield an alkene instead of the desired ether. masterorganicchemistry.comjk-sci.com

Coupling Reactions for Aromatic Ether Formation

Beyond the classic Williamson synthesis, modern cross-coupling reactions offer powerful alternatives for forming C-O bonds, particularly for aryl ethers.

The Ullmann Condensation (or Ullmann ether synthesis) is a copper-promoted reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 210 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene. wikipedia.org The reaction is typically more effective when the aryl halide is activated by electron-withdrawing groups. wikipedia.org Modern iterations of this reaction have improved upon these conditions, employing soluble copper catalysts, often supported by ligands like diamines or N,N-dimethylglycine, which allow the reaction to proceed at significantly lower temperatures (e.g., 90 °C). wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination chemistry has also been extended to the formation of C-O bonds, providing a palladium-catalyzed route to aryl ethers. wikipedia.orgorganic-chemistry.org This method couples aryl halides or triflates with alcohols and serves as a milder alternative to the Ullmann condensation. wikipedia.org The catalytic cycle involves a palladium complex and a suitable ligand, often a bulky, electron-rich phosphine. These modern catalytic systems have greatly expanded the scope and functional group tolerance for the synthesis of aryl ethers.

Synthetic Routes to Fluorene Derivatives and Their Functionalization

The synthesis of the N-(9H-fluoren-2-yl) portion of the target molecule requires the preparation of 2-aminofluorene or a derivative thereof. The functionalization of the fluorene core is a critical step. A common and effective strategy involves the nitration of the fluorene ring, followed by the reduction of the resulting nitro group to an amine.

The electrophilic nitration of 9H-fluorene typically yields a mixture of isomers, with 2-nitrofluorene being a major product. This nitro derivative can then be selectively reduced to 2-aminofluorene. A widely used method for this transformation is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. nih.gov One effective hydrogen source is hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a solvent mixture like tetrahydrofuran (B95107) (THF) and ethanol. This method is efficient for converting the nitro group to a primary amine without affecting other parts of the molecule. nih.gov Alternative methods for the synthesis of 2-aminofluorene derivatives include reductive amination of fluorenone. chemicalbook.com

Optimization of Reaction Conditions for Compound Synthesis

The final and crucial step in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved by reacting 2-aminofluorene with 2-phenoxyethane-1-sulfonyl chloride. The efficiency and yield of this, and preceding steps, are highly dependent on the choice of catalysts, reagents, solvent, and temperature.

Catalytic Systems and Reagent Selection

While the reaction between an amine and a sulfonyl chloride can often proceed without a catalyst, modern synthetic methods frequently employ catalytic systems to improve reaction rates, yields, and conditions. For S-N bond formation, copper- and palladium-based catalysts have shown significant utility. rsc.orgthieme-connect.com

Copper(I) iodide (CuI) in combination with a ligand such as 2,2'-bipyridine (B1663995) (bpy) has been identified as an effective system for the oxidative coupling of thiols and amines to form sulfonamides. rsc.org Similarly, one-pot syntheses of diaryl sulfonamides have been developed using sequential iron and copper catalysis, where an arene is first functionalized and then coupled with a primary sulfonamide. thieme-connect.com

Palladium catalysts, central to Buchwald-Hartwig aminations, are also applicable. nih.govresearchgate.net Catalyst systems involving palladium complexes like Pd(PPh₃)₄ or combinations of a palladium source (e.g., PdCl₂) with various phosphine ligands can facilitate the coupling of sulfonamide precursors. rsc.orgresearchgate.net The choice of ligand is critical and can be tailored to the specific substrates to optimize reactivity.

Table 2: Catalytic Systems for S-N/C-N Bond Formation

| Catalyst System | Substrates | Conditions | Reference |

|---|---|---|---|

| CuI / 2,2'-bipyridine (bpy) | Thiols, Amines | DMSO, 60 °C | rsc.org |

| Pd(PPh₃)₄ / Cs₂CO₃ | Aryl fluorosulfonates, Anilines | Toluene (B28343), 110 °C | researchgate.net |

| Iron(III) triflimide then Cu(I) | Activated arenes, Primary sulfonamides | One-pot, sequential | thieme-connect.com |

Solvent Effects and Temperature Control

The selection of solvent and the precise control of temperature are paramount for maximizing product yield and minimizing side reactions.

Solvent Effects: The polarity and protic nature of the solvent can dramatically influence reaction rates.

For Williamson ether synthesis , polar aprotic solvents like DMSO and DMF are preferred as they enhance the nucleophilicity of the alkoxide, leading to faster SN2 reactions. jk-sci.com

For Ullmann coupling reactions , high-boiling polar solvents such as DMF or NMP are traditionally used to achieve the necessary high temperatures. wikipedia.org

For sulfonamide formation , various solvents can be employed. For instance, metal-free sulfonamide synthesis from sodium sulfinates and amines has been successfully performed in water at room temperature. rsc.org In many transition-metal-catalyzed couplings, solvents like DMSO or toluene are common. rsc.orgresearchgate.net

Temperature Control: Temperature management is crucial for controlling the reaction pathway.

In the Williamson synthesis, while higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination pathway, especially with secondary alkyl halides. jk-sci.com

Traditional Ullmann reactions require very high temperatures, but modern ligand-accelerated protocols have enabled these reactions to proceed at much milder temperatures, sometimes as low as 90 °C. wikipedia.orgorganic-chemistry.org

For the final sulfonamide coupling, the temperature must be controlled to prevent decomposition of reagents or catalysts. Many modern catalytic methods are designed to operate at or near room temperature, offering a more energy-efficient and selective process. acs.orgrsc.org

By carefully selecting the synthetic strategy and optimizing reaction conditions for each step, this compound can be synthesized efficiently.

Purification Techniques and Yield Enhancement

Purification Techniques

The purification of the final product, this compound, is crucial to obtain a compound of high purity. The primary methods for the purification of sulfonamides are recrystallization and column chromatography.

Recrystallization: This is a widely used technique for the purification of solid organic compounds. acs.org The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For N-aryl sulfonamides, common recrystallization solvents include ethanol, methanol, or a mixture of solvents such as ethyl acetate/hexanes or acetone/water. rochester.edureddit.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective for the separation of the target sulfonamide from any unreacted starting materials or byproducts.

Yield Enhancement

Optimizing the reaction conditions is key to maximizing the yield of this compound. Several factors can be adjusted to enhance the efficiency of the synthesis.

Choice of Base and Solvent: In the final sulfonamide formation step, the choice of base and solvent can significantly impact the reaction rate and yield. Tertiary amines like triethylamine or pyridine are commonly used to neutralize the HCl produced. cbijournal.com The solvent should be inert to the reactants and capable of dissolving them. Dichloromethane, chloroform, and tetrahydrofuran are often suitable choices.

Reaction Temperature and Time: The sulfonylation of amines is often carried out at temperatures ranging from 0°C to room temperature to control the exothermic nature of the reaction and minimize side reactions. The reaction time should be monitored, for instance by thin-layer chromatography (TLC), to ensure the reaction goes to completion.

Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted to drive the reaction towards the desired product. Using a slight excess of the amine or the sulfonyl chloride may be beneficial, depending on the relative cost and ease of removal of the excess reactant.

Work-up Procedure: A proper work-up procedure is essential for isolating the crude product in good yield and purity before the final purification step. A typical work-up for a sulfonylation reaction involves washing the reaction mixture with a dilute acid (to remove the excess base), followed by a wash with a dilute base (to remove any unreacted sulfonyl chloride), and then with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure.

The following table provides a summary of strategies for yield enhancement.

| Parameter | Strategy | Rationale |

| Base | Use of a non-nucleophilic base (e.g., triethylamine, pyridine) | Efficiently scavenges HCl without competing with the amine nucleophile. |

| Solvent | Aprotic, non-polar to moderately polar (e.g., DCM, THF) | Good solubility for reactants and inert under reaction conditions. |

| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes the formation of byproducts. |

| Reactant Ratio | Slight excess of one reactant | Can drive the reaction to completion. |

| Purification | Recrystallization from an appropriate solvent system | Removes impurities and provides a highly pure final product. |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide. The spectrum would be expected to show distinct signals for the protons on the fluorenyl group, the phenoxy group, and the ethyl chain of the sulfonamide moiety. Key expected features would include:

Aromatic Protons: A series of complex multiplets in the downfield region (typically δ 7-8 ppm) corresponding to the protons on the fluorene (B118485) and phenoxy rings.

Methylene (B1212753) Protons: Signals for the two CH₂ groups in the 2-phenoxyethane-1-sulfonamide (B2487934) chain. The protons adjacent to the sulfonyl group would likely appear further downfield than those adjacent to the phenoxy group due to the electron-withdrawing nature of the SO₂ group.

NH Proton: A signal corresponding to the sulfonamide N-H proton, the chemical shift of which can be concentration and solvent dependent.

Fluorene CH₂ Proton: A characteristic signal for the methylene protons at the C9 position of the fluorene ring.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.2 | m | 12H | Aromatic-H |

| ~ 4.3 | t | 2H | O-CH₂ |

| ~ 3.9 | s | 2H | Fluorene-CH₂ |

| ~ 3.6 | t | 2H | SO₂-CH₂ |

| ~ 8.5 | s | 1H | SO₂-NH |

Note: This table is a hypothetical representation and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The expected spectrum would feature:

Aromatic Carbons: A number of signals in the δ 110-160 ppm range corresponding to the carbons of the fluorene and phenoxy rings.

Methylene Carbons: Resonances for the two methylene carbons in the ethyl chain.

Fluorene C9 Carbon: A characteristic signal for the sp³-hybridized C9 carbon of the fluorene moiety.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | Ar-C-O |

| 144.0 - 120.0 | Aromatic-C |

| 68.0 | O-CH₂ |

| 55.0 | SO₂-CH₂ |

| 37.0 | Fluorene-C9 |

Note: This table is a hypothetical representation and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, showing the correlation between the two methylene groups in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the different fragments of the molecule, such as connecting the fluorenyl group to the sulfonamide nitrogen and the phenoxy group to the ethyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretching: A peak around 3300-3200 cm⁻¹ corresponding to the sulfonamide N-H bond.

C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

S=O Stretching: Two strong absorption bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), which are characteristic of the sulfonyl group (SO₂).

C-O Stretching: An absorption band for the aryl ether C-O bond, expected around 1250 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3250 | Medium | N-H stretch |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2930 | Medium | Aliphatic C-H stretch |

| ~ 1340 | Strong | Asymmetric S=O stretch |

| ~ 1150 | Strong | Symmetric S=O stretch |

| ~ 1240 | Strong | Aryl C-O stretch |

Note: This table is a hypothetical representation and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This precise mass can be used to determine the elemental composition and confirm the molecular formula (C₂₁H₁₉NO₃S). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, likely showing fragments corresponding to the loss of the phenoxyethyl group, the sulfonyl group, or cleavage of the fluorene moiety.

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the compound This compound regarding its Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray crystallography is not publicly available.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections as outlined. The generation of scientifically accurate content for the following topics requires published experimental results which could not be located for this specific molecule:

X-ray Crystallography for Solid-State Structural Analysis

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

To fulfill the request, peer-reviewed scientific studies containing the synthesis and detailed structural and spectroscopic characterization of this compound would be required. Without such source data, creating the mandated data tables and discussing specific research findings would be speculative and not align with the required standards of scientific accuracy.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were identified that performed quantum chemical calculations on N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide. Such calculations are frequently used to understand the electronic properties of novel sulfonamide compounds. nih.govnih.gov

Density Functional Theory (DFT) Studies on Molecular Orbitals

There are no specific Density Functional Theory (DFT) studies available in the reviewed literature that analyze the molecular orbitals of this compound. DFT is a common method for investigating molecular structures and electronic properties in related chemical classes. researchgate.netdergipark.org.tr

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

A search of scientific databases yielded no articles that have calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

No theoretical predictions for the spectroscopic parameters (such as IR or NMR spectra) of this compound were found. Computational methods are often employed to complement experimental spectroscopic data for new compounds. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

There is no information available from molecular dynamics (MD) simulations concerning the conformational analysis or molecular flexibility of this compound. MD simulations provide insights into the dynamic behavior of molecules over time.

Molecular Docking Studies on Target Protein Interactions

While molecular docking is a widely used technique to predict the interaction between a ligand and a protein, no studies have been published that specifically report the docking of this compound with any protein target. nih.govresearchgate.netijcce.ac.ir

Ligand-Protein Binding Mode Prediction

Consequently, without any available molecular docking studies, there are no predictions for the ligand-protein binding mode of this compound. Such studies are crucial for understanding potential mechanisms of action in drug discovery. nih.govnih.gov

Interaction Energy Analysis

Interaction energy analysis is a computational method used to dissect and quantify the binding forces between a ligand, such as this compound, and its biological target. This analysis is fundamental to understanding the stability of the ligand-protein complex and the key molecular determinants of binding affinity. The total interaction energy is a summation of various non-covalent forces, including electrostatic interactions, van der Waals forces, and hydrogen bonds.

A hypothetical breakdown of the interaction energies, as would be determined by molecular mechanics calculations, is presented in Table 1.

Table 1: Hypothetical Interaction Energy Contributions for this compound

| Interaction Type | Contributing Moiety | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Sulfonamide, Phenoxy oxygen | -5 to -10 |

| π-π Stacking | Fluorenyl | -3 to -5 |

| Hydrophobic Interactions | Fluorenyl, Phenoxy, Ethyl linker | -10 to -15 |

Note: The data in this table is illustrative and represents the types of energies that would be calculated in a typical interaction energy analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, QSAR models can be invaluable for predicting the activity of novel analogs and guiding the design of more potent molecules.

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then employed to derive an equation that best describes the relationship between these descriptors and the activity.

For a series of this compound analogs, a hypothetical QSAR model might take the following form:

log(1/IC₅₀) = 0.45 * ClogP - 0.02 * MW + 0.8 * N_HBA - 0.15 * TPSA + 2.5

Where:

IC₅₀ is the half-maximal inhibitory concentration.

ClogP is the calculated octanol-water partition coefficient, representing hydrophobicity.

MW is the molecular weight.

N_HBA is the number of hydrogen bond acceptors.

TPSA is the topological polar surface area.

This equation would suggest that higher biological activity is associated with increased hydrophobicity and a greater number of hydrogen bond acceptors, while larger molecular weight and polar surface area may be detrimental. Such models provide a rational basis for structural modifications to enhance the desired biological effect.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. nih.govresearchgate.netsemanticscholar.orgrsc.org These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. For this compound, a theoretical ADME profile can be generated to assess its potential for oral bioavailability and systemic exposure.

Key ADME parameters that are commonly predicted include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. These predictions are often based on the compound's physicochemical properties, such as its molecular weight, lipophilicity, and polar surface area.

An illustrative in silico ADME prediction for this compound is presented in Table 2.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | > 90% | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Unlikely to have significant central nervous system effects. |

| Plasma Protein Binding | > 95% | High affinity for plasma proteins, may affect distribution. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |

Note: The data in this table is based on theoretical predictions and does not represent observed experimental data.

These in silico predictions provide a preliminary assessment of the compound's pharmacokinetic behavior. For instance, the high predicted intestinal absorption and compliance with Lipinski's Rule of Five suggest good potential for oral administration. However, the predicted inhibition of the CYP2D6 enzyme would warrant further experimental investigation to assess the risk of drug-drug interactions.

Structure Activity Relationship Sar Investigations

Systematic Modification of the Fluorene (B118485) Moiety and its Impact on Activity

The fluorene ring system is a significant feature of the molecule, likely contributing to its lipophilicity and potential for π-π stacking interactions with biological targets. Systematic modifications to this moiety are anticipated to have a profound effect on the compound's activity.

Table 1: Postulated Impact of Fluorene Moiety Modifications

| Modification | Expected Impact on Activity | Rationale |

| Introduction of substituents (e.g., alkyl, halogen, nitro) | Altered potency and selectivity | Substituents can modify the electronic properties and steric profile of the fluorene ring, influencing binding affinity and interaction with target proteins. For instance, electron-withdrawing groups could enhance certain interactions, while bulky groups might hinder binding. |

| Alteration of the substitution pattern | Variable activity | The position of substituents on the fluorene ring can dictate the orientation of the molecule within a binding pocket, leading to changes in biological effect. |

| Saturation of the fluorene ring system | Reduced activity | The planarity of the fluorene moiety is often crucial for intercalation or stacking interactions. Saturation would disrupt this planarity, likely diminishing activity that depends on such interactions. |

Research on other fluorene-based compounds has shown that the introduction of heterocyclic rings can amplify bioactivity, suggesting that conjugating different ring systems to the fluorene core could be a fruitful area for SAR exploration. researchgate.net

Exploration of Substituents on the Phenoxy Ring and Their Influence

The phenoxy ring represents another critical component of the scaffold, offering a site for modifications that can fine-tune the electronic and steric properties of the molecule.

Table 2: Hypothetical Effects of Phenoxy Ring Substitution

| Substituent Type | Position | Anticipated Influence on Activity |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Ortho, Meta, Para | May increase or decrease activity depending on the specific target interaction. These groups can alter the pKa of the phenoxy oxygen and influence hydrogen bonding potential. |

| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Ortho, Meta, Para | Likely to significantly alter activity by modifying the electronic distribution of the ring and its ability to participate in electrostatic interactions. Studies on other aryl-containing compounds have shown that electron-withdrawing groups can increase cytotoxicity in some contexts. nih.gov |

| Bulky substituents | Any | May sterically hinder binding to the target, leading to a decrease in activity, or conversely, could enhance binding if the target has a suitable pocket. |

General SAR principles for aryl sulfonamides suggest that substitutions on the aromatic rings can significantly impact biological activity. For example, in some series of benzenesulfonamide (B165840) derivatives, the presence of electron-withdrawing groups on a phenyl ring was found to be preferable for improving bioactivity. researchgate.net

Variation of the Alkyl Chain Length in the Ethane (B1197151) Linkage

The two-carbon (ethane) chain linking the phenoxy group to the sulfonamide is a flexible element of the molecule. Altering its length could impact the spatial relationship between the fluorene and phenoxy moieties, thereby affecting how the molecule fits into a biological target.

Table 3: Predicted Consequences of Varying Alkyl Chain Length

| Chain Length | Potential Effect on Molecular Conformation and Activity |

| Shortened (e.g., methylene) | May bring the aromatic systems into closer proximity, potentially leading to intramolecular interactions or a more rigid conformation that could either enhance or diminish binding. |

| Lengthened (e.g., propane, butane) | Would increase the flexibility of the molecule and the distance between the terminal aromatic groups. This could allow for interaction with more distant binding sites on a target protein but might also introduce an entropic penalty upon binding. |

Studies on other classes of molecules have demonstrated that alkyl chain length can significantly influence physical properties and self-assembly, which can be related to biological activity. mdpi.com

Modification of the Sulfonamide Nitrogen and Sulfur Atoms

The sulfonamide group is a key functional group, known to be a critical pharmacophore in a wide range of biologically active compounds. Modifications to this group are expected to have a major impact on activity.

Table 4: Speculated Effects of Sulfonamide Group Modifications

| Modification | Expected Outcome |

| N-alkylation or N-arylation | Likely to alter the acidity of the sulfonamide N-H group and its hydrogen bonding capabilities. This can have a profound effect on binding affinity and selectivity. |

| Replacement of the sulfonamide with other linkers (e.g., amide, reverse sulfonamide) | Would fundamentally change the electronic and geometric properties of the linker, almost certainly leading to a significant change in the biological activity profile. |

| Bioisosteric replacement of the sulfur atom | Could modulate the physicochemical properties of the compound, such as solubility and metabolic stability, which in turn would affect its in vivo activity. |

The sulfonamide moiety is a well-established pharmacophore that imparts diverse pharmacological profiles to different chemical scaffolds, including antibacterial, anticancer, and antiviral activities. researchgate.net

Impact of Stereochemistry (if chiral centers are introduced) on Molecular Interactions

The parent compound, N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide, is not chiral. However, the introduction of substituents on the ethane linker or other parts of the molecule could create stereocenters. In such cases, the stereochemistry would be expected to play a critical role in the molecule's biological activity.

Biological systems are inherently chiral, and thus, enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and metabolic profiles. One enantiomer may fit optimally into a receptor's binding site, leading to a strong biological response, while the other enantiomer may bind less effectively or not at all. Therefore, if chiral analogs of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to fully understand the SAR.

Identification of Key Pharmacophoric Features within the this compound Scaffold

Based on the general understanding of related compounds, a hypothetical pharmacophore model for this scaffold can be proposed.

Table 5: Putative Pharmacophoric Features

| Feature | Description | Potential Role in Biological Activity |

| Aromatic/Hydrophobic Region (Fluorene) | The large, planar fluorene ring system. | Likely involved in hydrophobic and π-π stacking interactions with the target protein. |

| Aromatic Region (Phenoxy) | The phenyl ring of the phenoxy group. | Can participate in hydrophobic and aromatic interactions. Substituents on this ring can act as hydrogen bond donors or acceptors. |

| Hydrogen Bond Donor | The N-H group of the sulfonamide. | A critical hydrogen bond donor for anchoring the molecule in the active site of a target. |

| Hydrogen Bond Acceptors | The oxygen atoms of the sulfonamide group and the ether oxygen. | Can form hydrogen bonds with appropriate residues in the binding pocket. |

| Linker | The ethane chain. | Provides the correct spatial orientation and flexibility for the aromatic moieties to interact with their respective binding sites. |

Pharmacophore modeling is a widely used strategy for identifying new active molecules and understanding SAR. mdpi.comnih.gov A detailed pharmacophore model for this specific scaffold would require experimental data from a series of active and inactive analogs.

Mechanistic Aspects of Molecular Interactions

Investigations into Molecular Binding to Biological Receptors or Enzymes

No publicly available research data specifically details the binding of N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide to any biological receptors or enzymes.

Elucidation of Binding Site Characteristics

Due to the lack of binding studies, there is no information on the characteristics of any potential binding sites for this compound.

Role of Specific Functional Groups in Interaction

Without experimental or computational binding data, the role of the fluorenyl, phenoxyethane, or sulfonamide groups in molecular interactions cannot be described.

Exploration of Inhibition or Activation Mechanisms (at a molecular level)

There are no available studies that explore the mechanisms of enzyme inhibition or activation, or receptor agonism/antagonism for this compound.

Enzyme Kinetic Studies (if applicable)

No enzyme kinetic data for this compound has been published.

Receptor Agonism/Antagonism at the Protein Level

Information regarding the agonistic or antagonistic properties of this compound at the protein level is not available.

Fluorescence Quenching or Enhancement Mechanisms

There is no published research on the fluorescence properties of this compound, including any potential for fluorescence quenching or enhancement.

Interaction with Ions or Small Molecules as Chemosensors

There is currently no specific research available that details the interactions of this compound with various ions or small molecules to function as a chemosensor. The design of a chemosensor typically involves incorporating a recognition moiety (receptor) for the target analyte and a signaling unit (fluorophore or chromophore) into a single molecular framework. The fluorene (B118485) group, with its inherent fluorescence, often serves as an excellent signaling unit. The sulfonamide and phenoxy ether components could potentially act as binding sites for specific ions or small molecules. However, without experimental data, any discussion on its potential as a chemosensor remains speculative.

Future research in this area would need to involve systematic screening of the compound's response to a wide array of cations, anions, and neutral small molecules. Techniques such as fluorescence and UV-Vis spectroscopy would be essential to monitor changes in the photophysical properties of the compound upon potential binding events.

Photophysical Processes (e.g., Excitation, Emission) if Photoluminescent

Detailed studies on the photophysical processes of this compound, including its excitation and emission properties, are not described in the current body of scientific literature. Fluorene-based compounds are well-known for their strong blue photoluminescence, high quantum yields, and excellent thermal and chemical stability, making them attractive for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Generally, the photophysical properties of fluorene derivatives are influenced by the nature and position of substituents on the fluorene core. In the case of this compound, the sulfonamide and phenoxyethane groups attached at the 2-position of the fluorene ring would be expected to modulate its electronic structure and, consequently, its absorption and emission characteristics. The nitrogen atom of the sulfonamide group could participate in intramolecular charge transfer (ICT) processes, which often leads to solvent-dependent photophysical behavior (solvatochromism).

To characterize its photophysical properties, experimental measurements would be required to determine key parameters such as:

Absorption and Emission Spectra: To identify the maximum wavelengths of absorption (λabs) and emission (λem).

Quantum Yield (ΦF): To quantify the efficiency of the fluorescence process.

Fluorescence Lifetime (τF): To measure the duration of the excited state.

Without such experimental data, a quantitative description of the photophysical processes of this specific compound cannot be provided.

Advanced Research Applications

Contribution to the Understanding of Structure-Function Relationships in Organic and Bioorganic Systems

Further research and publication on N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide would be required to populate these areas of inquiry.

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity

The development of next-generation derivatives of N-(9H-fluoren-2-yl)-2-phenoxyethane-1-sulfonamide will be crucial for enhancing its therapeutic index. Structure-activity relationship (SAR) studies will form the cornerstone of this endeavor. openaccesspub.orgnih.gov By systematically modifying the fluorene (B118485), phenoxy, and sulfonamide components, researchers can elucidate the key structural features responsible for its biological activity.

Key areas for modification and the anticipated impact on specificity are outlined below:

| Molecular Scaffold | Potential Modifications | Desired Outcome |

| Fluorene Moiety | Introduction of substituents at various positions. | Modulate lipophilicity, improve target binding, and potentially introduce new interaction points with the biological target. |

| Phenoxy Group | Substitution on the phenyl ring (e.g., electron-donating or electron-withdrawing groups). | Alter electronic properties and steric bulk to fine-tune target engagement and selectivity. |

| Sulfonamide Linker | Variation of the alkyl chain length or introduction of conformational constraints. | Optimize the spatial orientation of the fluorenyl and phenoxy groups for improved receptor fit. |

The synthesis of these novel derivatives will likely employ established methodologies for sulfonamide formation, such as the reaction of corresponding sulfonyl chlorides with primary or secondary amines. thieme-connect.comekb.eg More advanced and efficient synthetic strategies could also be explored to facilitate the creation of a diverse chemical library for screening. ucl.ac.uk

Integration of this compound into Novel Conjugates

To enhance targeted delivery and minimize off-target effects, this compound could be integrated into various drug conjugate platforms. This approach is particularly promising for applications in oncology and infectious diseases.

Potential Conjugation Strategies:

Antibody-Drug Conjugates (ADCs): By attaching the sulfonamide to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the cytotoxic payload can be delivered directly to cancer cells.

Small Molecule-Drug Conjugates (SMDCs): Utilizing a small molecule ligand that binds to a receptor overexpressed on target cells can facilitate selective uptake of the sulfonamide.

Folate Conjugates: Folic acid conjugates can be used to target cells that overexpress the folate receptor, a common feature of many cancer cells. nih.govresearchgate.net

The design of these conjugates will require careful consideration of the linker technology to ensure stability in circulation and efficient release of the active sulfonamide at the target site.

Advanced Computational Modeling for Deeper Mechanistic Understanding

In silico methods will be instrumental in accelerating the discovery and development process for this compound and its derivatives. tandfonline.comnih.govnih.gov

Applications of Computational Modeling:

| Modeling Technique | Purpose |

| Molecular Docking | Predict the binding mode and affinity of the sulfonamide with its biological target(s). researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity to guide the design of more potent and selective derivatives. tandfonline.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-target complex to understand the stability of the interaction and the role of key residues. tandfonline.comnih.gov |

| ADMET Prediction | Computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives to prioritize candidates with favorable pharmacokinetic profiles. tandfonline.com |

These computational approaches will provide a deeper mechanistic understanding of how this class of compounds exerts its biological effects, thereby enabling a more rational design of future drug candidates.

Exploration of New Methodologies for Synthesis and Derivatization

The development of novel and efficient synthetic routes is paramount for the successful exploration of this compound's therapeutic potential. While traditional methods for sulfonamide synthesis are well-established, newer methodologies could offer significant advantages in terms of yield, purity, and the ability to introduce diverse functional groups.

Recent advances in synthetic organic chemistry, such as the use of novel catalysts and reaction conditions, could be applied to the synthesis of this compound and its analogs. thieme-connect.comconsensus.app For instance, the development of methods for the late-stage functionalization of the fluorene or phenoxy rings would be highly valuable for rapidly generating a library of derivatives for biological screening. researchgate.net

Collaborative Interdisciplinary Research Opportunities

Realizing the full translational potential of this compound will necessitate a collaborative, interdisciplinary approach.

Key Areas for Collaboration:

Medicinal Chemistry and Chemical Biology: To design and synthesize novel derivatives and bioconjugates. ekb.eg

Computational Chemistry and Structural Biology: To elucidate the mechanism of action and guide lead optimization.

Pharmacology and Toxicology: To evaluate the efficacy and safety of new compounds in preclinical models.

Clinical Research: To translate promising candidates from the laboratory to clinical trials.

Such collaborations will be essential to bridge the gap between basic scientific discovery and the development of new therapeutic agents based on the this compound scaffold.

Q & A

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions and stoichiometric precision to avoid side reactions.

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation.

- Stability : Regularly monitor degradation under stress conditions (e.g., heat, light) to establish shelf-life guidelines.

- Computational Tools : Use docking software (AutoDock, Schrödinger) and DFT packages (Gaussian, ORCA) for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.